tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (four-membered nitrogen-containing ring) substituted at position 3 with a morpholin-3-yl group. The tert-butyl carbamate (Boc) group at position 1 acts as a protective group, enhancing stability during synthetic processes. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, introduces polarity and hydrogen-bonding capacity, which can influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
tert-butyl 3-morpholin-3-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-9(7-14)10-8-16-5-4-13-10/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFNMYJMVYCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate typically involves the reaction of morpholine with tert-butyl azetidine-1-carboxylate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis.
Reactivity and Functionalization
- The compound can undergo several reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to yield oxides.
- Reduction : With lithium aluminum hydride to produce alcohols or amines.
- Nucleophilic Substitution : The morpholine ring can be substituted with other nucleophiles, enhancing its utility in synthesizing diverse compounds.
Biological Research
Pharmacological Investigations
- The compound is being studied for its potential therapeutic properties. Its structural features may interact with biological targets, influencing various pathways in cellular systems. Research focuses on its effects on morpholine and azetidine derivatives, which are known to exhibit significant biological activity .
Case Study: Interaction with Biological Systems
- Preliminary studies suggest that derivatives of this compound may modulate biological responses, potentially leading to applications in drug development. Specific investigations are ongoing to assess its efficacy against certain diseases, including cancer .
Medicinal Chemistry
Therapeutic Potential
- In medicinal chemistry, this compound is being explored for its role as a potential drug candidate. Its unique morpholine and azetidine moieties may confer specific pharmacological properties that could be beneficial in treating various conditions .
Development of Estrogen Receptor Modulators
- One notable application involves its use as an intermediate in synthesizing estrogen receptor modulators. These compounds have implications for treating hormone-related diseases such as breast cancer .
Industrial Applications
Production of Specialty Chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The morpholine ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Key Observations :
- Morpholine Substitution : The morpholin-4-yl analog () is synthesized via aza-Michael addition with DBU, achieving moderate yields (64–83%). Its IR and NMR data confirm the presence of C=O and morpholine signals. The morpholin-3-yl isomer (target compound) would likely exhibit similar synthetic challenges but distinct stereoelectronic effects due to the substituent’s position on the morpholine ring .
- Bioactive Analogs : Pyrazolyl-substituted derivatives () are employed in PET imaging, highlighting the role of aromatic substituents in biological targeting. In contrast, morpholine’s polarity may enhance solubility but reduce membrane permeability compared to lipophilic groups like trifluoromethylthio .
- Boron-Containing Derivatives : Boronate-substituted analogs () enable diversification via Suzuki-Miyaura coupling, suggesting that the target compound could serve as a precursor for further functionalization .
Table 2: Property Comparison of tert-Butyl Azetidine-1-carboxylate Derivatives
Key Observations :
- Morpholine vs. Lipophilic Groups: The morpholin-3-yl group is expected to increase solubility in polar solvents (e.g., water, methanol) compared to bromoethyl or trifluoromethylthio substituents. This property aligns with applications requiring aqueous compatibility .
- Safety Considerations: Bromoethyl derivatives () exhibit higher skin permeation risks, while morpholine’s polarity may reduce such hazards.
Biological Activity
Tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a morpholine moiety. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modify proteins and nucleic acids through covalent bonding, which can alter the function of these biomolecules. The azetidine ring may facilitate interactions with various receptors or enzymes, influencing metabolic pathways and cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing azetidine rings can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds often fall within the sub-micromolar range, indicating potent activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound have been tested on various cell lines, including Vero cells. The half-maximal cytotoxic concentration (CC50) provides insight into the compound's safety margin. For example, related compounds have demonstrated acceptable cytotoxicity profiles with CC50 values significantly higher than their MIC values, suggesting a favorable therapeutic index .
Case Study 1: Antitubercular Activity
A study focused on optimizing azetidine derivatives for antitubercular activity highlighted the role of morpholine in enhancing solubility and bioavailability. The optimized compound exhibited an MIC of 150 nM against M. tuberculosis, showcasing the potential of this compound as a candidate for tuberculosis treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the azetidine ring could significantly impact biological activity. By systematically altering substituents on the morpholine and azetidine moieties, researchers identified compounds with improved potency and reduced toxicity profiles. This approach underscores the importance of chemical modifications in developing effective therapeutics .
Data Tables
| Compound | MIC (nM) | CC50 (µM) | Therapeutic Index |
|---|---|---|---|
| This compound | 150 | 9.6 | >64 |
| Related Azetidine Derivative A | 200 | 12 | >60 |
| Related Azetidine Derivative B | 300 | 15 | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
